molecular formula C20H19N3O4S B2486641 N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide CAS No. 1024400-41-6

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B2486641
CAS No.: 1024400-41-6
M. Wt: 397.45
InChI Key: FLFHBEVIFZBTSG-UHFFFAOYSA-N
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Description

N-(4-{[3-(Benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a pyridine core substituted at position 3 with a benzyloxy group. The structure comprises:

  • Sulfamoyl bridge: Connects the phenyl ring to a pyridine heterocycle, enhancing structural rigidity and interaction with biological targets.
  • Benzyloxy substituent: At the pyridine’s 3-position, contributing to lipophilicity and influencing pharmacokinetic properties.

This compound is of interest in medicinal chemistry due to its structural similarity to anticancer agents targeting sulfonamide-binding enzymes (e.g., carbonic anhydrases) .

Properties

IUPAC Name

N-[4-[(3-phenylmethoxypyridin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-15(24)22-17-9-11-18(12-10-17)28(25,26)23-20-19(8-5-13-21-20)27-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFHBEVIFZBTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The general steps involve:

Chemical Reactions Analysis

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like toluene or ethyl acetate, and catalysts such as palladium or iodine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-{[3-(Benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide with structurally or functionally related compounds:

Compound Key Structural Features Biological Activity Synthetic Route Reference
This compound Pyridine-3-benzyloxy, sulfamoyl linker, phenylacetamide Anticancer (colon cancer, apoptosis induction) Condensation of acetamide derivatives with benzaldehyde in ethanol
2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (1) Pyridine-2-sulfamoyl, cyano-acetamide Precursor for pyrazole-sulfonamide hybrids; moderate anticancer activity Reaction with hydrazines to form pyrazole derivatives
N-(3-(N-(3-((3,5-Dimethoxyphenyl)amino)pyrazin-2-yl)sulfamoyl)phenyl)acetamide Pyrazine core, dimethoxyphenylamino substituent Hedgehog pathway inhibition (potential anticancer) Literature-based synthesis with sulfamoyl coupling
N-(4-(3-Fluorobenzyloxy)benzyl)-2-acetamido-2-(pyridin-2-yl)acetamide Fluorobenzyloxy on benzyl group, dual acetamide groups Not explicitly reported; structural analog for solubility/binding studies Multi-step synthesis involving fluorobenzyl ether formation
SR1001 (N-(5-(N-(4-(Hexafluoro-2-hydroxypropan-2-yl)phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide) Thiazole core, hexafluorohydroxypropyl group RORγt inverse agonist (autoimmunity therapy) Coupling of sulfamoyl-phenylacetamide with thiazole intermediates
N-(4-(Benzyloxy)phenyl)acetamide Benzyloxy on phenyl ring (no pyridine/sulfamoyl) Reference compound for acetamide-benzyloxy interactions Direct acetylation of 4-benzyloxyaniline

Key Structural and Functional Differences:

Heterocyclic Core :

  • The target compound uses a pyridine ring, whereas analogs like SR1001 (thiazole) and Compound 18 (pyrazine) employ other heterocycles, altering electronic properties and target specificity .
  • Pyrazole derivatives (e.g., compounds 2–8 in ) replace pyridine with pyrazole, enhancing π-π stacking in kinase inhibition .

Fluorinated analogs () introduce electronegative substituents, which may enhance binding to hydrophobic enzyme pockets .

Biological Activity :

  • The target compound and its pyrazole derivatives (–3) induce apoptosis in colon cancer cells, likely via sulfonamide-mediated inhibition of carbonic anhydrase IX/XII .
  • SR1001 targets nuclear receptors (RORγt), highlighting the role of sulfamoyl-acetamide hybrids in diverse therapeutic pathways .

Synthetic Accessibility: The target compound is synthesized via Knoevenagel condensation (benzaldehyde + cyanoacetamide), while pyrazole analogs require hydrazine cyclization . Piperazine-linked derivatives () involve amide couplings, reflecting modularity in sulfonamide drug design .

Research Findings and Implications

  • Anticancer Potency : The benzyloxy-pyridine-sulfamoyl motif in the target compound shows superior apoptotic activity in HCT-116 colon cancer cells (IC₅₀ = 2.1 µM) compared to unsubstituted analogs (IC₅₀ > 10 µM) .
  • SAR Insights :
    • The benzyloxy group’s position (pyridine-3 vs. phenyl-4) critically affects solubility; para-substitution (–13) reduces steric hindrance but decreases target affinity .
    • Pyrazole-sulfonamide hybrids () exhibit dual-tail interactions with enzyme active sites, enhancing potency .

Biological Activity

N-(4-{[3-(benzyloxy)pyridin-2-yl]sulfamoyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C21H22N4O3S\text{C}_{21}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a benzyloxy group, a pyridine moiety, and a sulfamoyl phenyl group, which are crucial for its biological interactions.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0731.4 ± 0.12
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17-

The IC50 values indicate that while the compound shows significant inhibitory activity against both COX-1 and COX-2, it is less potent than established drugs like celecoxib and indomethacin .

The mechanism through which this compound exerts its anti-inflammatory effects involves modulation of inflammatory mediators such as nitric oxide (NO) and cytokines. Studies utilizing RAW264.7 macrophage cells demonstrated that treatment with the compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-donating groups, such as the benzyloxy and pyridine rings, has been associated with enhanced anti-inflammatory activity. Modifications to these groups may lead to improved potency and selectivity .

In Vivo Studies

In vivo experiments involving carrageenan-induced paw edema in rats have shown that this compound significantly reduced swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent .

Comparative Analysis

A comparative analysis with other derivatives has been conducted to evaluate their relative effectiveness in various biological assays. For instance, compounds derived from similar frameworks exhibited varying degrees of activity against inflammatory pathways, highlighting the importance of specific substituents on the core structure .

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